2-Isocyano-3-(benzylthio)propionic acid methyl ester
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Overview
Description
2-Isocyano-3-(benzylthio)propionic acid methyl ester is an organic compound with the molecular formula C12H13NO2S. It is characterized by the presence of an isocyano group, a benzylthio group, and a propionic acid methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-3-(benzylthio)propionic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(benzylthio)propionic acid with an isocyanide reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-3-(benzylthio)propionic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzyl sulfoxide or benzyl sulfone, while reduction of the isocyano group can produce the corresponding amine derivative.
Scientific Research Applications
2-Isocyano-3-(benzylthio)propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isocyano-3-(benzylthio)propionic acid methyl ester involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in various chemical reactions. The benzylthio group can undergo oxidation or substitution, leading to the formation of different products. The propionic acid methyl ester group can be hydrolyzed to release the corresponding acid, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyano-3-(methylthio)propionic acid methyl ester
- 2-Isocyano-3-(phenylthio)propionic acid methyl ester
- 2-Isocyano-3-(ethylthio)propionic acid methyl ester
Uniqueness
2-Isocyano-3-(benzylthio)propionic acid methyl ester is unique due to the presence of the benzylthio group, which imparts specific reactivity and properties to the compound. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-isocyanopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-13-11(12(14)15-2)9-16-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJWQDBWLMSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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